- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols, Organic Letters, 2023, 25(30), 5613-5618
Cas no 123-11-5 (p-Methoxybenzaldehyde)
p-Methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxybenzaldehyde
- AnisaldehydeMetoxybenzaldehyd
- aubepine
- 4-Methoxybenzylaldehyde
- Anisic Aldehyde
- p-methoxybenzaldehyde
- 4-methoxy-benzaldehyd
- Anisal
- Benzaldehyde,4-methoxy-
- Methyl-p-oxybenzaldehyde
- Obepin
- p-Formylanisole
- p-Methoxybenzafdehyde
- PARA ANISALDEHYDE
- PARA ANISIC ALDEHYDE
- P-ANISIC ALDEHYDE
- FEMA 2670
- AUBE'PINE
- ANISALDEHYDE
- ANISALDEHYDE,4-
- ANISIC ALDEHYDE-P
- 4-ANISALDEHYDE
- p-Anisaldehyde
- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
- ANISALDEHYDE, 4-(AS)
- ANISALDEHYDE, 4-(RG)
- 4-Methoxybenzald
- Anisaldehyd
- NSC 5590
- Aubépine
- 对甲氧基苯甲醛
- Benzaldehyde, 4-methoxy-
- Crategine
- para-anisaldehyde
- 4-Methoxy-benzaldehyde
- Formylanisole, p-
- Caswell No. 051E
- FEMA No. 2670
- p-Methoxybenzaldehyde (natural)
- 4-methoxy benzaldehyde
- ZRSNZINYAWTAHE-UHFFFAOYSA-N
- 9PA5V6656V
- EINE
- MLS002152921
- SMR001224521
- MLSMR
- p-Methoxybenzaldehyde
-
- MDL: MFCD00003385
- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
- InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
- SMILES: COC1C=CC(C=O)=CC=1
- BRN: 471382
Computed Properties
- Exact Mass: 136.05200
- Monoisotopic Mass: 136.052429494 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 136.15
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Oil
- Density: 1.119 g/mL at 25 °C(lit.)
- Melting Point: −1 °C (lit.)
- Boiling Point: 248 °C(lit.)
- Flash Point: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >
- Refractive Index: n20/D 1.573(lit.)
- PH: 7 (2g/l, H2O, 20℃)
- Solubility: 2g/l
- Water Partition Coefficient: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
- PSA: 26.30000
- LogP: 1.50770
- Odor: Hawthorn odor
- Refractive Index: Index of refraction = 1.5730 at 20 °C
- FEMA: 2670
- Merck: 663
- Sensitiveness: Air Sensitive
- Solubility: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.
- Vapor Pressure: 0.03 mmHg
p-Methoxybenzaldehyde Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3316 9/PG 2
- WGK Germany:1
- Hazard Category Code: R22
- Safety Instruction: S26-S36-S45-S36/37-S16-S7
- FLUKA BRAND F CODES:10-23
- RTECS:BZ2625000
-
Hazardous Material Identification:
- Safety Term:S26-S36-S45-S36/37-S16-S7
- Packing Group:I; II; III
- Packing Group:I; II; III
- Risk Phrases:R22
- Explosive Limit:1.4-5.3%(V)
- HazardClass:IRRITANT
- PackingGroup:II
- Toxicity:LD50 orally in rats: 1510 mg/kg (Jenner)
- TSCA:Yes
- Storage Condition:−20°C
p-Methoxybenzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
p-Methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A88107-5G |
p-Methoxybenzaldehyde |
123-11-5 | 5g |
¥315.86 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A88107-100G |
p-Methoxybenzaldehyde |
123-11-5 | 100g |
¥548.43 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A88107-500G |
p-Methoxybenzaldehyde |
123-11-5 | 500g |
¥822.26 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A88107-1KG |
p-Methoxybenzaldehyde |
123-11-5 | 1kg |
¥1217.93 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800701-5L |
p-Anisaldehyde |
123-11-5 | 99% | 5L |
2,388.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-SAMPLE-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-1KG-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 1KG |
940.73 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-5KG-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 5KG |
2558.84 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |
p-Methoxybenzaldehyde |
123-11-5 | ≥97.5%, FCC, FG | 25KG |
11148.93 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267020-SAMPLE-K |
p-Methoxybenzaldehyde |
123-11-5 | natural, FG | 587.6 | 2021-05-17 |
p-Methoxybenzaldehyde Production Method
Production Method 1
Production Method 2
- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction, Angewandte Chemie, 2022, 61(10), e202116351
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes, Journal of Organic Chemistry, 2023, 88(10), 6401-6406
Production Method 9
- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877
Production Method 10
Production Method 11
1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt
Production Method 12
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides, Synlett, 2023, 34(15), 1809-1813
Production Method 13
Production Method 14
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage, Journal of Organic Chemistry, 2023, 88(16), 12041-12053
Production Method 15
- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework, Dalton Transactions, 2023, 52(26), 9121-9130
Production Method 16
- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions, Catalysis Letters, 2023, 153(9), 2665-2673
Production Method 17
Production Method 18
- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353
Production Method 19
Production Method 20
- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity, Journal of Organometallic Chemistry, 2023, 996, 122758
Production Method 21
Production Method 22
Production Method 23
Production Method 24
- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction, Macromolecular Rapid Communications, 2023, 44(12), 2300063
Production Method 25
Production Method 26
- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde, ChemSusChem, 2023, 16(9), e202202355
Production Method 27
- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452
Production Method 28
Production Method 29
1.2R:HCl, S:H2O
- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes, Journal of Organic Chemistry, 2023, 88(11), 7448-7453
Production Method 30
Production Method 31
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
p-Methoxybenzaldehyde Raw materials
- p-Anisic acid
- Anethole
- 4-fluoroacetophenone
- 4-Methoxybenzyl alcohol
- N,N'-Carbonyldiimidazole
- 4-Iodoanisole
- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-
- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Anisaldehyde Dimethyl Acetal
- p-Methoxystyrene
- 4-Methylanisole
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
- 1-(4-methoxyphenyl)ethan-1-one
p-Methoxybenzaldehyde Preparation Products
- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)
- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)
- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)
- p-Methoxybenzaldehyde (123-11-5)
- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)
- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)
p-Methoxybenzaldehyde Suppliers
p-Methoxybenzaldehyde Related Literature
-
Wenchao Ma,Xianhong Zhang,Yuhong Ma,Dong Chen,Li Wang,Changwen Zhao,Wantai Yang Polym. Chem. 2017 8 3574
-
Raquel A. Fernandes,Maria J. Sampaio,Joaquim L. Faria,Cláudia G. Silva RSC Adv. 2020 10 19431
-
Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666
-
Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822
-
Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787
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Additional information on p-Methoxybenzaldehyde
Introduction to p-Methoxybenzaldehyde (CAS No: 123-11-5)
p-Methoxybenzaldehyde, also known by its Chemical Abstracts Service (CAS) number 123-11-5, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aromatic aldehyde is characterized by a methoxy group (-OCH₃) attached to a benzene ring, with a formyl group (-CHO) at the para position relative to the methoxy group. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
The compound p-Methoxybenzaldehyde is widely recognized for its role in the synthesis of fine chemicals and pharmaceutical intermediates. Its aromatic nature and the presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups contribute to its reactivity and utility in organic synthesis. In recent years, advancements in synthetic methodologies have further highlighted its importance as a building block in the development of novel compounds.
One of the most notable applications of p-Methoxybenzaldehyde is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various therapeutic agents. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), where its aromatic structure can be modified to enhance pharmacological activity. Additionally, research has demonstrated its role in the development of antiviral and anticancer agents, leveraging its ability to undergo diverse chemical transformations.
Recent studies have also explored the potential of p-Methoxybenzaldehyde in materials science. Its ability to participate in condensation reactions with diamines has led to the synthesis of polyamides with applications ranging from high-performance polymers to drug delivery systems. These polyamides exhibit excellent mechanical properties and biodegradability, making them suitable for advanced medical applications.
The chemical reactivity of p-Methoxybenzaldehyde is further enhanced by its compatibility with various functionalization strategies. It can undergo selective oxidation, reduction, and coupling reactions, allowing for the introduction of additional functional groups such as hydroxyl, carboxyl, or amino groups. This flexibility makes it an indispensable tool for synthetic chemists aiming to develop complex molecular architectures.
In addition to its pharmaceutical applications, p-Methoxybenzaldehyde finds use in the flavor and fragrance industry. Its aromatic aldehyde structure imparts a sweet, floral odor profile, making it a popular component in perfumes, soaps, and cosmetics. The compound's stability under various conditions ensures that it remains effective even when incorporated into complex formulations.
The industrial production of p-Methoxybenzaldehyde typically involves the methylation of anisaldehyde or the oxidation of p-Anisole. These processes are well-established and scalable, ensuring a reliable supply for both research and commercial purposes. Efforts have been made to optimize these synthetic routes to improve yield and reduce environmental impact, aligning with growing sustainability concerns in the chemical industry.
From an academic perspective, p-Methoxybenzaldehyde continues to be a subject of interest in organic chemistry research. Researchers are exploring novel catalytic systems that can enhance its transformation into more complex molecules. For example, transition metal-catalyzed cross-coupling reactions have been investigated as means to introduce additional functional groups at specific positions on the benzene ring. Such methodologies not only expand the synthetic toolbox but also contribute to a deeper understanding of reaction mechanisms.
The role of computational chemistry in studying p-Methoxybenzaldehyde has also gained prominence. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach has led to more efficient use of resources and reduced waste generation, underscoring the importance of interdisciplinary collaboration between experimentalists and theoreticians.
In conclusion, p-Methoxybenzaldehyde (CAS No: 123-11-5) is a multifaceted compound with broad applications across multiple industries. Its versatility as a synthetic intermediate makes it indispensable in pharmaceutical development, materials science, flavor chemistry, and beyond. As research continues to uncover new methodologies for its utilization, its significance is expected to grow further.
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